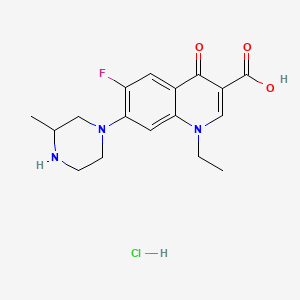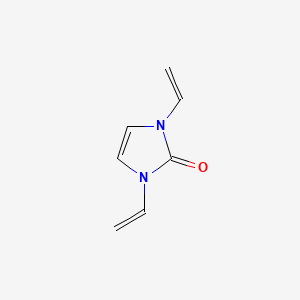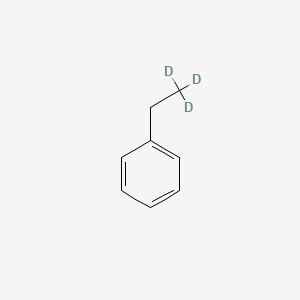
(3-Phenyloxetan-3-yl)methanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenyloxetan-3-yl)methanamine Hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃NO·HCl and a molecular weight of 199.68. It is a salt analog of (3-Phenyloxetan-3-yl)methanamine and is used in various chemical reactions and research applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenyloxetan-3-yl)methanamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution .
Applications De Recherche Scientifique
(3-Phenyloxetan-3-yl)methanamine Hydrochloride has several scientific research applications, including:
Chemistry: It is used in the synthesis and screening of MASP-2 inhibitors, which are important in drug development.
Biology: The compound may be used in biological studies involving cyclodimerization of small cyclic ethers.
Industry: The compound is used as a building block in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of (3-Phenyloxetan-3-yl)methanamine Hydrochloride involves its participation in cyclodimerization reactions via neighboring carbonyl-group participation and cation transfer.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Phenyloxetan-3-yl)methanamine: The parent compound of (3-Phenyloxetan-3-yl)methanamine Hydrochloride.
(3-Phenyloxetan-3-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
(3-Phenyloxolan-3-yl)methanamine Hydrochloride: A similar compound with a slightly different structure.
Uniqueness
Its structure allows for specific chemical transformations that may not be possible with other similar compounds.
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
(3-phenyloxetan-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-6-10(7-12-8-10)9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H |
Clé InChI |
QOWBDDFITUQISU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(CN)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)

![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)

![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)


![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)


![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)

![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
